Dolichol phosphate
Description
Structure
2D Structure
Properties
CAS No. |
12698-55-4 |
|---|---|
Molecular Formula |
C25H45O4P |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] dihydrogen phosphate |
InChI |
InChI=1S/C25H45O4P/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-29-30(26,27)28/h11,13,15,17,25H,7-10,12,14,16,18-20H2,1-6H3,(H2,26,27,28)/b22-13+,23-15+,24-17- |
InChI Key |
GYBNOAFGEKAZTA-QOLULZROSA-N |
SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O |
Isomeric SMILES |
CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O |
Synonyms |
dolichol monophosphate dolichyl monophosphate dolichyl phosphate |
Origin of Product |
United States |
Dolichol Phosphate Biosynthesis and Metabolic Pathways
De Novo Synthesis of Dolichol Phosphate (B84403)
The de novo synthesis of dolichol phosphate begins in the cytoplasm and concludes in the endoplasmic reticulum. This pathway involves the sequential action of several key enzymes that build the long-chain polyisoprenoid molecule and then modify it to its functional form.
The initial steps of this compound biosynthesis are shared with the synthesis of cholesterol and other isoprenoids, originating from the mevalonate (B85504) pathway. nih.gov This pathway begins with the condensation of acetyl-CoA and ultimately produces the fundamental five-carbon (C5) isoprenoid units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govfrontiersin.orgwikipedia.org
These C5 units are then sequentially condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15). oup.com FPP is a crucial branch-point molecule. oup.comwikipedia.org While some FPP is directed towards cholesterol synthesis, a portion is committed to the dolichol synthesis pathway, serving as the initial substrate for the elongation process. nih.govwikipedia.org
Key Isoprenoid Precursors in this compound Synthesis
| Precursor Molecule | Carbon Atoms | Role in Pathway |
|---|---|---|
| Isopentenyl Pyrophosphate (IPP) | 5 | The basic building block for isoprenoid chain elongation. nih.govwikipedia.org |
| Dimethylallyl Pyrophosphate (DMAPP) | 5 | Isomer of IPP, serves as the initial "primer" molecule. nih.govfrontiersin.org |
| Geranyl Pyrophosphate (GPP) | 10 | An intermediate formed from IPP and DMAPP. oup.com |
The first committed step in dolichol biosynthesis is the elongation of the FPP molecule. This is carried out by cis-prenyltransferase (CPT), an enzyme complex located at the endoplasmic reticulum membrane. nih.govpnas.org In humans, this enzyme is a heterodimer composed of two subunits: dehydrodolichyl diphosphate (B83284) synthase (DHDDS) and NgBR (Nogo-B receptor). pnas.org
The CPT complex catalyzes the sequential head-to-tail condensation of multiple IPP molecules onto the FPP starter molecule. nih.govnih.gov This process adds numerous isoprene (B109036) units in a cis configuration, resulting in the formation of a long-chain polyprenyl pyrophosphate, also known as dehydrodolichyl diphosphate. oup.comnih.gov The length of this polyisoprenoid chain can vary but typically ranges from C55 to C100 in eukaryotes. nih.gov The product of the CPT reaction is an α-unsaturated polyprenyl pyrophosphate. nih.gov
Following the elongation of the polyisoprenoid chain, the resulting polyprenol pyrophosphate undergoes a crucial modification. The enzyme polyprenol reductase, encoded by the SRD5A3 gene, catalyzes the reduction of the α-isoprene unit (the one closest to the pyrophosphate group). nih.govcdghub.comscielo.br This saturation step converts the polyprenol into dolichol. nih.govcdghub.com This reaction is a key step in the de novo biosynthesis of dolichol and is essential for the subsequent formation of dolichol-linked sugars required for N-glycosylation. nih.govscielo.br SRD5A3 is an enzyme in the 5α-reductase family and its function highlights a critical, late-stage step in the dolichol synthesis pathway. cdghub.com
The final step in the de novo synthesis of this compound is the phosphorylation of the newly formed dolichol molecule. This reaction is catalyzed by dolichol kinase (DOLK), an enzyme located in the endoplasmic reticulum membrane. ontosight.aireactome.orgwikipedia.org
DOLK utilizes cytidine (B196190) triphosphate (CTP) as the phosphate donor to phosphorylate the terminal hydroxyl group of dolichol, producing dolichyl phosphate (also referred to as dolichol-P or dolichyl monophosphate). wikipedia.orguniprot.orgmedlineplus.gov The products of this reaction are this compound and cytidine diphosphate (CDP). wikipedia.org This phosphorylation is essential, as this compound is the active form of the lipid carrier required for the assembly of the oligosaccharide precursor used in N-linked glycosylation and other glycosylation pathways. ontosight.aiwikipedia.orgmedlineplus.gov
Polyprenol Reductase (SRD5A3) Function in α-Isoprene Unit Reduction
This compound Recycling and Salvage Pathways
In addition to de novo synthesis, cells employ a recycling mechanism to maintain the pool of this compound, ensuring its availability for continuous rounds of glycosylation.
During the N-glycosylation process, a large oligosaccharide chain is assembled on this compound, forming a dolichol pyrophosphate-linked oligosaccharide (Dol-P-P-oligosaccharide). After this oligosaccharide is transferred to a nascent polypeptide chain by the oligosaccharyltransferase (OST) complex, what remains in the ER membrane is dolichol pyrophosphate (Dol-P-P). nih.gov
To be reutilized, Dol-P-P must be converted back to this compound (Dol-P). This is accomplished by the action of a specific phosphatase that removes the terminal phosphate group from Dol-P-P. nih.gov This dephosphorylation step recycles the lipid carrier, making Dol-P available to accept the first sugar in the assembly of a new oligosaccharide chain. This salvage pathway is crucial for the efficiency of the glycosylation process, complementing the de novo synthesis pathway to maintain cellular homeostasis of this vital lipid.
Interplay Between De Novo Synthesis and Recycling for this compound Pool Homeostasis
The cellular concentration of this compound (Dol-P) is meticulously regulated to ensure the fidelity of protein glycosylation and other essential metabolic processes. The maintenance of the Dol-P pool within the endoplasmic reticulum (ER) is not governed by a single pathway but rather by a dynamic interplay between its de novo synthesis and an efficient recycling system. nih.govscilit.com This balance is critical, as the availability of Dol-P on the cytosolic leaflet of the ER is a rate-limiting factor for the initial stages of N-glycosylation. nih.govnih.gov
Complementing the de novo pathway is a crucial recycling mechanism that salvages dolichol moieties after their participation in glycosylation. nih.gov During N-glycosylation, the fully assembled oligosaccharide is transferred from the lipid carrier to a nascent polypeptide, releasing dolichyl pyrophosphate (Dol-PP) into the ER lumen. nih.govnih.gov This Dol-PP is not immediately reusable. It must be converted back to the active monophosphorylated form. This is accomplished by the enzyme dolichyl pyrophosphate phosphatase (DOLPP1, the human ortholog of yeast CWH8), which removes the terminal phosphate group to regenerate Dol-P. nih.govnih.gov Furthermore, in glycosylation reactions that utilize dolichol-P-mannose or dolichol-P-glucose as sugar donors, Dol-P is directly released in the ER lumen and can be reutilized. nih.gov
The coordination of these two pathways ensures a steady and responsive supply of Dol-P. The recycling pathway is considered a major contributor to regulating the available Dol-P pool for the various glycosylation pathways. nih.gov This reclamation of the dolichol carrier is essential for sustaining the high flux of glycosylation reactions. While de novo synthesis establishes the foundational pool of dolichol and replenishes it, the recycling pathway ensures its efficient and continuous reuse, preventing depletion and maintaining homeostasis. nih.govresearchgate.net Defects in either the synthesis or recycling pathways can disrupt this balance, leading to a shortage of Dol-P and consequently impairing glycosylation, which can result in severe cellular dysfunction and disease. nih.gov
Table 1: Key Enzymes in this compound Homeostasis
| Pathway | Enzyme | Function |
| De Novo Synthesis | Dehydrodolichyl diphosphate synthase (DHDDS) | Catalyzes the elongation of farnesyl pyrophosphate to form polyprenyl pyrophosphate. nih.govresearchgate.net |
| De Novo Synthesis | Steroid 5-alpha-reductase 3 (SRD5A3) | Believed to catalyze the reduction of the α-isoprene unit of polyprenol. nih.gov |
| De Novo Synthesis | Dolichol Kinase (DOLK) | Catalyzes the final phosphorylation of dolichol to form this compound. nih.govnih.gov |
| Recycling | Dolichyl Diphosphate Phosphatase (DOLPP1) | Dephosphorylates dolichyl pyrophosphate (Dol-PP) to this compound (Dol-P) in the ER lumen. nih.gov |
Dolichol Phosphate in Glycosylation Pathways
Fundamental Role in N-Linked Protein Glycosylation
N-linked glycosylation is a highly conserved process involving the attachment of a pre-assembled oligosaccharide to specific asparagine residues of nascent polypeptide chains. mdpi.comoup.com Dolichol phosphate (B84403) is central to this pathway, acting as the membrane-anchored lipid foundation upon which the oligosaccharide donor, known as the lipid-linked oligosaccharide (LLO), is constructed. nih.govnih.gov
The biosynthesis of the LLO begins on the cytoplasmic face of the endoplasmic reticulum membrane. oup.comresearchgate.net The process is initiated when an N-acetylglucosamine-1-phosphate (GlcNAc-1-P) residue is transferred from UDP-GlcNAc to dolichol phosphate (Dol-P), a reaction catalyzed by the enzyme GlcNAc-1-phosphotransferase (GPT), also known as DPAGT1. nih.govoup.com This creates a pyrophosphate linkage between the sugar and the lipid carrier, forming Dolichol-PP-GlcNAc. wikipedia.org Following this initial step, a second GlcNAc residue and then five mannose residues are sequentially added. wikipedia.orgoup.com These first seven sugar additions all occur on the cytoplasmic side of the ER, utilizing nucleotide-activated sugars (UDP-GlcNAc and GDP-mannose) as donors, to form the intermediate Man₅GlcNAc₂-PP-Dol. nih.govjci.orgresearchgate.net This heptasaccharide-lipid intermediate is then translocated across the ER membrane into the lumen by a flippase, a process in which the RFT1 protein is implicated. researchgate.netresearchgate.net
Once the Man₅GlcNAc₂-PP-Dol intermediate is flipped into the ER lumen, the assembly of the LLO continues with the addition of four more mannose residues and three terminal glucose residues. nih.govjci.org Unlike the cytoplasmic reactions that use nucleotide sugars directly, these lumenal additions are catalyzed by a series of integral membrane glycosyltransferases that utilize dolichol-phosphate-activated monosaccharides as donors. oup.comresearchgate.net Specific enzymes, known as asparagine-linked glycosylation (ALG) proteins, catalyze these ordered additions. for2509.de For instance, the ALG3 mannosyltransferase adds the first mannose residue in the lumen from a dolichol-phosphate-mannose donor. asm.org The sequential action of these glycosyltransferases ultimately produces the mature LLO, a tetradecasaccharide with the structure Glc₃Man₉GlcNAc₂ linked to dolichol pyrophosphate (Glc₃Man₉GlcNAc₂-PP-Dol). researchgate.netnih.gov
The completion of the LLO in the ER lumen is entirely dependent on two specialized glycosyl donors: dolichol-phosphate-mannose (Dol-P-Man or DPM) and dolichol-phosphate-glucose (Dol-P-Glc). nih.govjci.org Dol-P-Man is synthesized from GDP-mannose and this compound on the cytoplasmic side of the ER by the dolichol-phosphate mannose synthase (DPMS) complex. oup.comjci.org Similarly, Dol-P-Glc is synthesized from UDP-glucose and this compound. wikipedia.org These activated lipid-linked monosaccharides are then flipped from the cytoplasmic leaflet to the lumenal leaflet of the ER membrane. pnas.orgoup.com
Inside the lumen, Dol-P-Man serves as the mannosyl donor for the ALG3, ALG9, and ALG12 mannosyltransferases, which add the final four mannose residues to extend Man₅GlcNAc₂-PP-Dol to Man₉GlcNAc₂-PP-Dol. jci.orgasm.org Subsequently, Dol-P-Glc is used by the ALG6, ALG8, and ALG10 glucosyltransferases to add the three terminal glucose residues, completing the synthesis of the mature Glc₃Man₉GlcNAc₂-PP-Dol precursor. nih.govresearchgate.netuniprot.org The addition of the final glucose residue is a critical signal for the subsequent transfer of the entire oligosaccharide to a protein. researchgate.net
The final and central step of N-linked glycosylation is the en bloc transfer of the completed Glc₃Man₉GlcNAc₂ oligosaccharide from its dolichol pyrophosphate carrier to a nascent polypeptide chain. mdpi.comfor2509.de This reaction is catalyzed by the oligosaccharyltransferase (OST) complex, a multi-subunit enzyme embedded in the ER membrane. mdpi.comnih.gov The OST complex recognizes the mature LLO and transfers the glycan to the side-chain amide nitrogen of an asparagine residue within the consensus sequon Asn-X-Ser/Thr (where X can be any amino acid except proline). mdpi.comimrpress.com This catalytic action forms a stable N-glycosidic bond. nih.gov Following the transfer, the dolichol pyrophosphate (Dol-PP) remaining in the membrane is recycled back to this compound (Dol-P) by a phosphatase, making it available to initiate a new round of LLO synthesis. nih.gov
Dolichol-P-Mannose (Man-P-Dol) and Dolichol-P-Glucose (Glc-P-Dol) as Glycosyl Donors
Involvement in Protein O-Mannosylation
Beyond its central role in N-glycosylation, this compound is also indispensable for protein O-mannosylation. This process involves the attachment of a mannose residue to the hydroxyl group of serine or threonine residues on a protein. oup.comfor2509.de The direct mannose donor for this initial step is not GDP-mannose, but rather dolichol-phosphate-mannose (Dol-P-Man), the same activated lipid-linked sugar required for LLO assembly in the ER lumen. oup.comresearchgate.net
The synthesis of Dol-P-Man is the critical link between this compound metabolism and O-mannosylation. oup.com This reaction is catalyzed by dolichol-phosphate mannose synthase (DPMS), an essential enzyme complex. researchgate.netnih.gov In humans, the DPMS complex consists of three subunits: DPM1, DPM2, and DPM3. wikigenes.org
Function : DPM1 is the catalytic subunit, responsible for transferring mannose from GDP-mannose to this compound. wikigenes.org DPM2 and DPM3 are small, hydrophobic proteins that stabilize DPM1 and anchor the complex to the ER membrane. researchgate.net The synthesis of Dol-P-Man occurs on the cytosolic face of the ER. oup.com The resulting Dol-P-Man is then used as a mannosyl donor for multiple glycosylation pathways in the ER lumen, including N-glycosylation, O-mannosylation, C-mannosylation, and the formation of glycosylphosphatidylinositol (GPI) anchors. asm.orgresearchgate.netnih.gov For O-mannosylation, the protein O-mannosyltransferase (POMT) complex transfers the mannose from Dol-P-Man to serine or threonine residues of target proteins. oup.com
Regulation : The activity of the DPMS complex is subject to regulation, which in turn can impact all dependent glycosylation pathways. nih.gov The catalytic activity of DPMS can be influenced by the cellular microenvironment. For example, studies have shown that culturing capillary endothelial cells in the absence of 5% CO₂ leads to increased DPMS activity by lowering its Michaelis constant (Km) for GDP-mannose, thereby enhancing protein N-glycosylation. nih.gov The DPM1 subunit in many species contains a consensus sequence for cAMP-dependent protein kinase (PKA), suggesting that its activity may be modulated by phosphorylation in response to extracellular signaling. nih.govnih.gov
Role of Dolichol-P-Mannose as a Mannosyl Donor
Dolichol-phosphate-mannose (Dol-P-Man or DPM) is a critical glycosyl donor molecule synthesized in the endoplasmic reticulum (ER). researchgate.net It is formed by the transfer of a mannose residue from guanosine (B1672433) diphosphate-mannose (GDP-Man) to this compound (Dol-P), a reaction catalyzed by the enzyme dolichol-phosphate mannose synthase (DPMS). researchgate.netontosight.ai The synthesis of Dol-P-Man begins on the cytosolic face of the ER membrane. hmdb.careactome.org The resulting Dol-P-Man molecule is then translocated across the ER membrane, a process presumed to be mediated by a flippase, making the mannose moiety available within the ER lumen. hmdb.careactome.orgembopress.org
Within the ER lumen, Dol-P-Man serves as the exclusive mannosyl donor for several essential glycosylation pathways because other donors like GDP-mannose cannot be transported into the ER. embopress.orgnih.gov Its function is indispensable for the correct biosynthesis of various glycoconjugates. embopress.org Dol-P-Man donates mannose residues for four major types of protein and lipid modifications: N-linked glycosylation, O-linked mannosylation, C-mannosylation, and the synthesis of glycosylphosphatidylinositol (GPI) anchors. researchgate.nethmdb.careactome.orgembopress.org In N-glycosylation, Dol-P-Man provides the final four mannose residues to the growing lipid-linked oligosaccharide precursor (Glc₃Man₉GlcNAc₂-P-P-dolichol). embopress.orgembopress.org This highlights the central role of Dol-P-Man in ensuring the structural integrity and function of a vast array of proteins. ontosight.ainih.gov
Contribution to Protein C-Mannosylation
Protein C-mannosylation is a unique post-translational modification where a mannose residue is attached to the indole (B1671886) C2 carbon of a tryptophan residue, forming a stable C-C bond. mdpi.comfor2509.de This process occurs in the endoplasmic reticulum and is catalyzed by a microsomal C-mannosyltransferase. mdpi.commolbiolcell.orgnih.gov The definitive mannosyl donor for this reaction is dolichol-phosphate-mannose (Dol-P-Man). embopress.orgmdpi.commolbiolcell.org
The specificity of C-mannosylation is directed by a consensus sequence, typically W-x-x-W, where the first tryptophan is the site of mannosylation. mdpi.commolbiolcell.org Research has conclusively demonstrated that Dol-P-Man is the direct precursor for the mannose transferred to the tryptophan residue. molbiolcell.orgnih.gov Studies using Chinese hamster ovary (CHO) Lec15 mutant cells, which are deficient in Dol-P-Man synthase activity, have provided critical evidence for this dependency. molbiolcell.orgnih.govnih.gov In these cells, the C-mannosylation of target proteins like human ribonuclease 2 was reduced by as much as 10-fold compared to wild-type cells. molbiolcell.orgnih.gov
Further in vitro experiments using rat liver microsomes confirmed these findings. While GDP-mannose in the presence of this compound could serve as a mannose source in membranes from wild-type cells, it was ineffective in Lec15 cell membranes. molbiolcell.orgnih.gov Conversely, when Dol-P-Man was supplied directly as the donor, both wild-type and Lec15 microsomes were equally proficient in catalyzing C-mannosylation. molbiolcell.orgnih.gov This demonstrates that the minimal biosynthetic pathway for this modification is: Mannose → GDP-Mannose → Dol-P-Man → (C²-Man-)Tryptophan. molbiolcell.org The C-mannosylation modification has been shown to enhance the structural stability and folding of substrate proteins. mdpi.com
| Experimental System | Key Finding | Conclusion | Reference |
|---|---|---|---|
| CHO Lec15 cells (Dol-P-Man synthase deficient) | C-mannosylation of RNase 2 was reduced by 10-fold compared to wild-type cells. | Demonstrates the in vivo requirement of Dol-P-Man for C-mannosylation. | molbiolcell.orgnih.gov |
| Rat Liver Microsomes (in vitro assay) | Transfer activity was observed with Dol-P-Man as a donor but not with GDP-Man in Dol-P-Man synthase deficient membranes. | Confirms Dol-P-Man is the direct mannosyl donor. | molbiolcell.orgnih.gov |
| Tandem ESI-MS Analysis | Confirmed the C-C linkage between the mannose and the tryptophan indole moiety. | Structurally verified the product of the C-mannosylation reaction. | nih.gov |
Function in Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis
Glycosylphosphatidylinositol (GPI) anchors are complex glycolipid structures that tether a wide variety of proteins to the cell surface. embopress.orgbiorxiv.org The biosynthesis of the GPI anchor is a sequential process that occurs in the endoplasmic reticulum and relies on dolichol-phosphate-mannose (Dol-P-Man) as the essential donor of mannosyl residues. ontosight.aireactome.orgembopress.org Following the initial steps on the cytosolic face of the ER, the intermediate GlcN-acyl-PI is flipped into the ER lumen. cdghub.compnas.org
Within the lumen, the GPI core glycan is elongated by the addition of multiple mannose residues, all of which are transferred from Dol-P-Man. embopress.orgcdghub.com In mammals and plants, the GPI anchor core typically contains three mannose residues, while in some organisms like yeast, it can contain four. embopress.orgfrontiersin.org The enzymes responsible for these mannosylation steps, such as PIG-M, PIG-V, PIG-B, and PIG-Z, are multi-transmembrane proteins located in the ER that specifically utilize Dol-P-Man as their substrate. frontiersin.org
The absolute requirement for Dol-P-Man in this pathway means that a deficiency in Dol-P-Man synthase blocks GPI anchor assembly, leading to severe cellular consequences. oup.com The inability to synthesize GPI anchors prevents the proper cell surface expression of numerous crucial proteins, affecting processes like cell signaling, adhesion, and enzymatic activity. frontiersin.org In the parasite Plasmodium falciparum, a lack of apicoplast-derived isoprenoids leads to a depletion of dolichols, which in turn halts GPI anchor synthesis and is lethal to the parasite. biorxiv.org This underscores the critical and conserved function of this compound in supplying the mannose units necessary for the construction of GPI anchors. biorxiv.orgoup.com
| Mannose Residue | Transferase Enzyme (Mammalian) | Donor Substrate | Reference |
|---|---|---|---|
| First Mannose (α1,4-linked) | PIG-M | Dolichol-P-Mannose | frontiersin.org |
| Second Mannose (α1,6-linked) | PIG-V | Dolichol-P-Mannose | frontiersin.org |
| Third Mannose (α1,2-linked) | PIG-B | Dolichol-P-Mannose | frontiersin.org |
| Fourth Mannose (α1,2-linked, on some GPIs) | PIG-Z | Dolichol-P-Mannose | frontiersin.org |
Cellular and Subcellular Dynamics of Dolichol Phosphate
Endoplasmic Reticulum (ER) as the Primary Site of Dolichol Phosphate (B84403) Metabolism
The endoplasmic reticulum (ER) is the central hub for the metabolism of dolichol phosphate (Dol-P). oup.comtaylorandfrancis.comgrantome.comnih.gov This organelle houses the enzymatic machinery required for both the synthesis and utilization of Dol-P, a lipid carrier essential for several glycosylation pathways. nih.govresearchgate.net The biosynthesis of Dol-P occurs on the cytoplasmic face of the ER membrane. reactome.org This strategic localization ensures that Dol-P is readily available to initiate the assembly of the oligosaccharide precursor required for N-linked glycosylation. reactome.orguvigo.es
The initial steps of N-glycosylation, which involve the transfer of sugar residues to Dol-P, also take place on the cytoplasmic leaflet of the ER. oup.comnih.govresearchgate.net The availability of Dol-P on the cytosolic side of the ER is a rate-limiting factor for the N-glycosylation process. nih.gov The entire dolichol cycle, including the synthesis of the lipid-linked oligosaccharide and the recycling of this compound, is intricately linked to the ER membrane. researchgate.netresearchgate.net
The concentration of Dol-P within the ER is tightly regulated. In rat liver, for instance, the rough endoplasmic reticulum (RER) and smooth endoplasmic reticulum (SER) exhibit a preference for the formation of Dol-P from dolichol, while the Golgi apparatus favors its dephosphorylation. cdnsciencepub.com Specifically, the RER contains the highest concentration of Dol-P compared to the SER and Golgi, underscoring its primary role in the initial stages of glycoprotein (B1211001) synthesis. nih.gov The synthesis of dolichol itself primarily occurs in the ER, with a lesser extent in peroxisomes. oup.com
The enzymes responsible for Dol-P synthesis and its subsequent glycosylation are integral membrane proteins of the ER or are closely associated with it. pnas.orgembopress.orgoup.com For example, dolichol kinase, the enzyme that phosphorylates dolichol to form Dol-P, is located on the outer surface of the ER. nih.gov This intricate organization within the ER ensures the efficient and coordinated synthesis of glycoproteins, a process vital for cellular function. taylorandfrancis.comontosight.ai
Transbilayer Movement (Flipping) of this compound and its Saccharide Conjugates
The synthesis of the precursor oligosaccharide for N-linked glycosylation, Glc₃Man₉GlcNAc₂-PP-dolichol, is a topologically split process occurring on both leaflets of the ER membrane. oup.comnih.gov The initial assembly of Man₅GlcNAc₂-PP-dolichol (M5-DLO) from this compound occurs on the cytoplasmic face. pnas.orgacs.orgresearchgate.net For the synthesis to be completed, this intermediate, along with mannose-phosphate-dolichol (MPD) and glucose-phosphate-dolichol (Glc-P-Dol), must be translocated across the ER membrane to the lumenal side. oup.comnih.govpnas.orgresearchgate.net This transbilayer movement is commonly referred to as "flipping." grantome.compnas.org
This flipping process is thought to be mediated by specific membrane proteins known as flippases, as the spontaneous transverse diffusion of these large, polar molecules is energetically unfavorable. oup.comacs.org While the exact molecular identity of all these flippases remains largely unknown, their existence is supported by substantial evidence. oup.comnih.gov These flippases are proposed to be ATP-independent transporters, likely driven by the "mass action" effect as the lipid intermediates are consumed in the lumenal glycosylation reactions. pnas.orgscispace.com
Research has shown that the MPD flippase is highly specific. It preferentially translocates the natural β-anomeric stereoisomer of MPD at a rate over 10 times faster than its α-anomeric counterpart. pnas.org Furthermore, the flippase demonstrates a strong preference for the saturated α-isoprene unit characteristic of dolichol. pnas.org Interestingly, the flippase that translocates M5-DLO appears to be distinct from the MPD flippase. pnas.org The protein Rft1 has been identified as a likely candidate for the M5-DLO flippase in vivo, although some in vitro studies suggest it may not be essential for the flipping process itself. researchgate.netresearchgate.net
After the oligosaccharide is transferred to a nascent polypeptide in the ER lumen, dolichyl pyrophosphate (Dol-PP) and Dol-P are released. pnas.orgmdpi.com These molecules must then be recycled back to the cytoplasmic leaflet to participate in new rounds of synthesis. oup.comresearchgate.net This return journey is also presumed to be facilitated by a protein-mediated mechanism. oup.comscispace.com The efficient and bidirectional transport of these dolichol-based molecules across the ER membrane is therefore critical for maintaining the flux of protein glycosylation. nih.gov
Defined and Dynamic this compound Pools within Cellular Membranes
This compound (Dol-P) exists in distinct and dynamic pools within cellular membranes, reflecting its diverse metabolic roles. acs.org While the endoplasmic reticulum (ER) is the primary site of its metabolism for glycosylation, Dol-P and its parent molecule, dolichol, are found in nearly all eukaryotic membranes. acs.orgnih.gov The concentration and form of dolichol vary significantly between different organelles. researchgate.net
In rat liver, the microsomal fraction, which is rich in ER membranes, contains the majority of the cellular Dol-P. cdnsciencepub.comresearchgate.net Within the microsomes, Dol-P can account for as much as 40% of the total dolichol-related compounds (dolichol, dolichyl esters, and Dol-P). cdnsciencepub.comresearchgate.net This is in stark contrast to the whole liver, where Dol-P represents only about 4% of this pool. cdnsciencepub.com This enrichment in the ER underscores its central role in N-glycosylation. researchgate.netresearchgate.net The availability of Dol-P in the ER is considered a rate-limiting factor for this crucial process. nih.govresearchgate.net
The cellular pool of Dol-P is maintained through two primary mechanisms: de novo synthesis from the mevalonate (B85504) pathway and the recycling of dolichyl pyrophosphate (Dol-PP) that is released after each cycle of N-glycosylation. mdpi.comresearchgate.netnih.gov This recycling process is vital, as de novo synthesis alone may not be sufficient to support the high demand for Dol-P during active protein glycosylation. researchgate.net
Beyond the ER, significant amounts of dolichol are found in the Golgi apparatus, plasma membranes, and lysosomes. cdnsciencepub.comoup.comnih.gov In fact, about 50% of the total dolichol in rat liver is located in a lysosome-enriched fraction. researchgate.netcdnsciencepub.com While the ER is low in total dolichol content compared to these other organelles, it maintains a high proportion of it in the phosphorylated, active form. nih.gov The dynamic nature of these pools is highlighted by the observation that the Dol-P content in rat liver can double within 36 hours following inflammation, indicating a responsive regulation of its synthesis and distribution. nih.gov These distinct subcellular pools suggest that dolichol and its phosphorylated derivatives may have functions beyond their well-established role in glycosylation, potentially influencing membrane properties like fluidity and fusion. acs.orgtandfonline.com
Interactions with ER Membrane Proteins and Translocases
This compound's function is intrinsically linked to its interactions with a variety of proteins embedded within the endoplasmic reticulum (ER) membrane. oup.comresearchgate.net These interactions are crucial for its synthesis, transport across the membrane, and its role as a lipid carrier in glycosylation. scispace.comresearchgate.net
The synthesis of dolichol-phosphate mannose (DPM), a key mannose donor in the ER lumen, exemplifies this. In mammalian cells, the catalytic subunit, DPM1, requires association with DPM2, a small ER membrane protein, for its correct localization and stability. embopress.org DPM2 also enhances the binding of this compound to the synthase complex. embopress.org This highlights how protein-protein and protein-lipid interactions within the ER membrane are essential for the proper functioning of the glycosylation machinery.
The transbilayer movement, or "flipping," of this compound and its saccharide conjugates from the cytoplasmic to the lumenal leaflet of the ER is a critical step that is not spontaneous but is facilitated by membrane proteins called flippases or translocases. oup.compnas.orgresearchgate.net While the specific identities of all these transporters are still under investigation, their existence is well-supported by biochemical evidence. oup.comnih.gov For instance, studies have reconstituted mannose-phosphate-dolichol (MPD) flippase activity in proteoliposomes, demonstrating a protein-dependent and highly specific translocation process. pnas.org This flippase can distinguish between stereoisomers of MPD and shows a preference for the dolichol chain. pnas.org
Furthermore, the oligosaccharyltransferase (OST) complex, the enzyme that transfers the completed oligosaccharide from the dolichol-diphosphate carrier to nascent proteins, is a multi-subunit integral membrane protein complex in the ER. researchgate.netoup.com Structural studies of archaeal OST, a simpler homolog of the eukaryotic enzyme, reveal a binding site for a sulfate (B86663) ion near the catalytic center, which is thought to mimic the binding of the phosphate group of the dolichol-phosphate carrier. pnas.org This interaction is fundamental to the final step of the N-glycosylation pathway.
The recycling of this compound from the lumen back to the cytoplasm is also a protein-mediated process. oup.comresearchgate.net The CWH8 gene product in yeast, a Dol-PP phosphatase, is an example of an ER transmembrane protein involved in this recycling pathway. oup.commdpi.com These intricate interactions between this compound and ER-resident proteins create a highly organized and efficient system for protein glycosylation.
This compound Distribution Beyond the ER (e.g., Peroxisomes, Golgi)
While the endoplasmic reticulum (ER) is the central site for this compound (Dol-P) synthesis and its role in glycosylation, both dolichol and its phosphorylated form are distributed across various subcellular membranes. oup.comnih.gov This suggests that Dol-P or its precursor, dolichol, may have functions in other organelles besides the ER.
Significant quantities of dolichol are found in the Golgi apparatus. cdnsciencepub.comnih.gov In rat liver, the Golgi contains high concentrations of dolichol, although the activity of dolichol kinase, the enzyme that phosphorylates it, is relatively low compared to the ER. nih.gov Conversely, the activity of dolichyl phosphate phosphatase is highest in the Golgi membranes, suggesting that the Golgi favors the dephosphorylation of Dol-P. cdnsciencepub.comcdnsciencepub.com The presence of substantial amounts of Dol-P in the Golgi supports the hypothesis that it may be involved in the transport of sugars needed for glycoprotein processing and modification within this organelle. nih.govnih.gov
Peroxisomes also contain dolichol and its derivatives. oup.comnih.gov The biosynthesis of dolichol, though primarily an ER-based process, also occurs to a lesser extent in peroxisomes. oup.com The transport of proteins into peroxisomes is a distinct process, and while the direct role of Dol-P in this is not fully established, the presence of dolichol in peroxisomal membranes points to a potential, yet-to-be-defined function.
Dolichol is also highly enriched in lysosomal and plasma membranes. nih.govresearchgate.net In fact, a significant portion of the total cellular dolichol resides in lysosomes. researchgate.netcdnsciencepub.com The transport of dolichol and its derivatives between these organelles is thought to occur, possibly via vesicular trafficking or carrier proteins, though the mechanisms are not fully elucidated. nih.govuvigo.es The broad subcellular distribution of dolichol and its phosphorylated form suggests that these molecules may play more widespread roles in cellular processes, potentially influencing the biophysical properties of different organelle membranes. nih.govtandfonline.com
Regulatory Mechanisms of Dolichol Phosphate Metabolism
Regulation of Key Biosynthetic and Recycling Enzymes
The synthesis and availability of dolichol phosphate (B84403) are governed by the activity of several key enzymes. The regulation of these enzymes ensures that the supply of Dol-P is matched with the cellular demand for protein glycosylation.
Cis-prenyltransferase (cis-PTase) is a critical enzyme in the de novo biosynthesis of dolichol, catalyzing the elongation of the polyprenyl chain. In eukaryotes, cis-PTase often exists as a heteromeric complex. For instance, in humans, it is composed of the catalytic subunit dehydrodolichyl diphosphate (B83284) synthase (DHDDS) and a regulatory subunit, Nogo-B receptor (NgBR), also known as NUS1. researchgate.net The formation of this complex is essential for its enzymatic activity. researchgate.net Overexpression of the human catalytic subunit (hCIT) can lead to an increased accumulation of dolichol, suggesting it may be a limiting factor in dolichol synthesis. nih.gov
In the yeast Saccharomyces cerevisiae, two cis-prenyltransferases, Rer2p and Srt1p, are responsible for synthesizing dolichols of different chain lengths. bibliotekanauki.pl The activities of these enzymes are interconnected. For example, the deletion or overexpression of the SRT1 gene can up-regulate the activity of Rer2p and consequently increase the total dolichol content. bibliotekanauki.plfrontierspartnerships.org Furthermore, the overexpression of farnesyl diphosphate synthase (FPPS), which produces the substrate for cis-PTases, stimulates the activity of both Rer2p and Srt1p, indicating a substrate-level regulation. nih.gov Additionally, a blockade in sterol biosynthesis, such as through the inhibition of squalene (B77637) synthase, can lead to an upregulation of dolichol synthesis in both yeast and mammalian cells. nih.gov
Dolichol kinase (DOLK) catalyzes the phosphorylation of dolichol to form dolichol phosphate, a crucial step for its function as a glycosyl carrier. researchgate.net The availability of this compound is a rate-limiting factor for the synthesis of lipid-linked oligosaccharides (LLOs). nih.gov Studies have demonstrated that the level of this compound in tissues can serve as a control point for asparagine-linked glycoprotein (B1211001) biosynthesis. cdnsciencepub.com
The activity of dolichol kinase itself is subject to regulation. For example, in developing rat brain, there is a parallel increase in both dolichol kinase activity and the levels of dolichyl phosphate in microsomes, suggesting that the kinase is a primary determinant of the cellular Dol-P pool. researchgate.netnih.gov This developmental increase in kinase activity appears to be due to an increase in the amount of enzyme rather than a change in its catalytic efficiency, as the Km for both dolichol and CTP remains unchanged. nih.gov The C-terminal domain of dolichol kinase is crucial for its catalytic activity. researchgate.net
This compound mannose (DPM) synthase is a key enzyme that synthesizes DPM, a mannosyl donor for N-glycosylation, O- and C-mannosylation, and GPI anchor synthesis. In mammals, this enzyme is a heterotrimeric complex composed of DPM1, DPM2, and DPM3 subunits. mdpi.comembopress.org
DPM1 is the catalytic subunit. jci.org
DPM2 acts as a regulatory subunit, essential for the endoplasmic reticulum (ER) localization and stable expression of DPM1. embopress.orguniprot.org The absence of the DPM2 subunit can lead to a tenfold decrease in DPM synthase activity. mdpi.com
DPM3 serves to anchor the complex in the ER membrane and stabilizes DPM1. mdpi.comembopress.org
The stability of these subunits is interdependent; DPM2 stabilizes DPM3, which in turn stabilizes DPM1. embopress.org Interestingly, DPM2 also appears to regulate the activity of another enzyme complex, glucosylphosphatidylinositol-N-acetylglucosaminyl transferase (GPI-GnT), which is involved in the initial step of GPI anchor synthesis. mdpi.com In Saccharomyces cerevisiae, DPM synthase activity has been shown to be regulated by cAMP-dependent protein kinase A through phosphorylation. nih.gov
Modulation of Dolichol Kinase Activity and this compound Availability
Feedback Control Mechanisms within Glycosylation Pathways
The this compound pathway is also regulated by feedback control mechanisms. The levels of dolichol-linked saccharide intermediates can influence the activity of enzymes earlier in the pathway. For instance, the synthesis of Dol-PP-GlcNAc, the first step in LLO assembly catalyzed by GlcNAc-1-P-transferase (GPT), can be influenced by the levels of other intermediates. oup.com
Regulatory effects of Dol-P-Man on the synthesis of Dol-PP-GlcNAc have been observed in multiple systems. nih.gov Furthermore, a mutual stimulatory effect between Dol-P-Man and Dol-PP-GlcNAc on their respective syntheses has been noted. nih.gov There is also evidence for feedback inhibition in the formation of Dol-PP-GlcNAc by the subsequent intermediate, Dol-PP-GlcNAc-GlcNAc, as well as product inhibition by Dol-PP-GlcNAc itself. nih.gov These feedback loops help to coordinate the intricate steps of LLO assembly.
Cellular Stress Responses and this compound Homeostasis
The metabolism of this compound is closely linked to cellular stress responses, particularly the unfolded protein response (UPR), which is activated by the accumulation of unfolded or misfolded proteins in the ER.
The UPR is a signaling network that aims to restore ER homeostasis. nih.gov It is initiated by three ER transmembrane sensor proteins: IRE1, PERK, and ATF6. mdpi.com Under normal conditions, these sensors are kept in an inactive state by the chaperone GRP78/BiP. researchgate.net However, when unfolded proteins accumulate, GRP78/BiP is sequestered, leading to the activation of the UPR sensors. researchgate.net
Disruptions in N-linked glycosylation, often caused by a deficiency in this compound or its derivatives, can lead to the accumulation of unfolded glycoproteins, thereby triggering the UPR. nih.gov For example, tunicamycin, an inhibitor of the first step of the dolichol pathway, is a well-known inducer of the UPR. nih.govmdpi.com A defect in dolichol biosynthesis can lead to protein glycosylation defects and induce the expression of UPR target genes. oup.com The UPR, in turn, can modulate the expression of genes involved in protein folding and degradation to alleviate ER stress. molbiolcell.org This integration of this compound homeostasis with the UPR highlights the critical role of proper glycosylation in maintaining cellular protein quality control. researchgate.net
Coordination with Nutrient Availability and Cell Growth
The metabolism of this compound is intricately linked to nutrient availability and the regulation of cell growth. The synthesis of this compound is dependent on the supply of precursors from the mevalonate (B85504) pathway, which itself is sensitive to cellular nutritional status.
Studies have demonstrated that the levels of this compound fluctuate throughout the cell cycle. In mouse L-1210 cells, dolichyl phosphate levels were observed to increase linearly through the cell cycle, doubling from early G1 to late S phase. nih.gov This increase correlates with the activity of key enzymes in this compound biosynthesis, such as cis-prenyltransferase and CTP-dependent dolichol kinase, which also show cell-cycle-dependent variations, peaking in the S phase. nih.gov This suggests a heightened demand for this compound to support the increased N-linked glycosylation of proteins required for cell division and growth.
When the biosynthesis of mevalonic acid, a key precursor for this compound, is inhibited, Chinese hamster ovary (CHO) cells experience growth arrest in the G1 or G0 phase. nih.gov This growth arrest is associated with a depletion of cell surface glycoproteins, highlighting the critical role of this compound-dependent N-linked glycosylation in synthesizing functional cell surface receptors necessary for cell proliferation. nih.gov Interestingly, the addition of supraphysiological concentrations of growth factors like insulin, insulin-like growth factor-1 (IGF-1), and basic fibroblast growth factor (bFGF) can delay this growth arrest. nih.gov This suggests that higher levels of growth factors can temporarily compensate for the reduced number of their glycosylated receptors on the cell surface. nih.gov These findings support the model that cellular levels of this compound can be a limiting factor for cell division by controlling the number of functional growth factor receptors and other essential glycoproteins on the cell surface. nih.govoup.com
In plants, the biosynthesis of dolichols is also responsive to environmental cues and nutrient availability. For instance, under osmotic stress, the contribution of the methylerythritol phosphate (MEP) pathway to the biosynthesis of dominant dolichol isopreners in Arabidopsis increases significantly. oup.com This indicates a metabolic plasticity that allows plants to adjust the production of essential molecules like this compound in response to changing environmental conditions.
Cross-Talk with Other Isoprenoid and Lipid Metabolic Pathways
The metabolism of this compound is not an isolated pathway but is extensively interconnected with other major isoprenoid and lipid metabolic routes. This cross-talk is crucial for maintaining cellular homeostasis and coordinating complex biological processes.
The most prominent connection is with the cholesterol biosynthesis pathway, as both dolichol and cholesterol are derived from the same precursor, farnesyl pyrophosphate (FPP), which is synthesized via the mevalonate pathway. cdnsciencepub.comnih.gov This shared origin implies a potential competition for FPP. However, studies in rat liver have shown that under conditions of greatly increased cholesterol synthesis, the rate of dolichyl phosphate synthesis remains remarkably constant. nih.gov This suggests a sophisticated regulatory mechanism that ensures a stable supply of this compound for essential glycosylation reactions, even when the flux towards cholesterol is high. nih.gov This regulation does not appear to be due to saturation of the dolichyl phosphate pathway with its precursors but rather a coordinated regulation of enzymes downstream of FPP. nih.gov
In plants, the interplay is even more complex due to the presence of two distinct isoprenoid biosynthesis pathways: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway. researchgate.netplos.org While the MVA pathway is the primary source for dolichol synthesis in animals and fungi, in plants, both pathways contribute to the formation of dolichols. researchgate.netplos.orgnih.gov There is evidence of a continuous exchange of intermediates between the MVA and MEP pathways during dolichol synthesis in plants. researchgate.net This metabolic cross-talk allows for a flexible and robust supply of isoprenoid precursors for dolichol biosynthesis, which can be modulated in response to developmental stages and environmental stresses. oup.comnih.gov
Furthermore, there is evidence of a relationship between dolichol metabolism and fatty acid metabolism. In certain pathological conditions, such as infantile neuronal ceroid lipofuscinosis (Batten disease), which is caused by a deficiency in the palmitoyl-protein thioesterase-1 (PPT1) enzyme responsible for removing fatty acids from lipid-modified proteins, an accumulation of this compound is observed. tdl.org This suggests a potential co-regulation or interdependence between the catabolism of fatty acid-modified proteins and this compound levels, although the precise mechanisms remain to be fully elucidated. tdl.org The subcellular localization of enzymes involved in dolichol metabolism also points to extensive cross-talk. For example, dolichyl fatty acyl ester synthetase, which esterifies dolichol with a fatty acid, is most concentrated in the cytosol, distinct from the primary sites of this compound synthesis and utilization in the endoplasmic reticulum. nih.gov
Interactions with the Membrane Environment
Influence of Dolichol Phosphate (B84403) on Lipid Bilayer Organization and Dynamics
Dolichol phosphate significantly impacts the structural and dynamic properties of the lipid bilayer. Its presence can alter membrane fluidity, permeability, and the tendency of phospholipids (B1166683) to adopt different structural arrangements.
Dolichol and its phosphorylated form, dolichyl phosphate, have been shown to increase the fluidity of phospholipid bilayers. nih.govresearchgate.net This effect is attributed to the disruptive packing of the long, flexible polyisoprenoid chain within the hydrophobic core of the membrane. Studies have demonstrated that the presence of dolichol promotes the permeability of phospholipid bilayers to ions. researchgate.netnih.gov For instance, in model membranes containing phosphatidylethanolamine (B1630911), dolichol was found to increase the permeability to divalent cations like cobalt. nih.gov This effect is temperature-dependent, with a significant increase in permeability observed at higher temperatures. nih.gov
However, contrasting effects on permeability have also been reported. Electrical measurements on bilayer lipid membranes made from dioleoylphosphatidylcholine showed that dolichyl phosphate can decrease membrane permeability to ions. nih.gov This study suggested that the hydrophilic phosphate group of dolichyl phosphate plays a regulatory role in its behavior within the membrane. nih.gov The structure of the dolichol itself also plays a role; poly-saturated dolichols from certain fungi were found to disturb the structure of model membranes more significantly than the typical mono-saturated dolichols found in yeast. nih.govnih.gov
The length of the polyisoprenoid chain is another important factor, with longer chains generally exerting a greater effect on membrane properties. mdpi.com The ability of dolichols to fluidize the lipid bilayer locally is thought to be related to their long polyisoprenoid chain. nih.gov This localized increase in fluidity can influence the activity of membrane-bound enzymes.
This compound has a profound effect on the polymorphic behavior of phospholipids, particularly their tendency to form non-bilayer structures. nih.govnih.gov In model membranes composed of unsaturated phosphatidylethanolamine, dolichol and its derivatives promote the formation of the hexagonal II (HII) phase. nih.govnih.govoup.com This transition from a lamellar (bilayer) to a non-lamellar structure is a significant alteration of the membrane's organization.
The induction of the HII phase is thought to be a mechanism that could facilitate the transmembrane movement of the glycosylated lipid intermediates during protein glycosylation. nih.gov Studies using ³¹P NMR, small-angle X-ray scattering, and freeze-fracture electron microscopy have provided evidence for this destabilizing effect of this compound on the lipid bilayer. nih.govnih.govoup.com The ability of dolichyl phosphate to induce non-bilayer structures is also linked to its capacity to stimulate vesicle fusion and the transbilayer movement of lipids in model membrane systems. bibliotekanauki.pl
Modulation of Membrane Fluidity and Permeability
This compound Orientation and Conformation within the Lipid Bilayer
The orientation and conformation of this compound within the lipid bilayer are critical to its function. Unlike its non-phosphorylated counterpart, dolichol, which is thought to lie parallel to the plane of the membrane, dolichyl phosphate adopts a more perpendicular orientation. researchgate.netoup.com
Energy-minimized molecular modeling and NMR studies have shown that the phosphate head group of dolichyl phosphate is anchored at the aqueous interface of the lipid bilayer. nih.govoup.com The long polyisoprenoid chain then extends into the hydrophobic core of the membrane. The angle between the long axis of dolichyl phosphate and the bilayer interface is estimated to be approximately 75 degrees, indicating a nearly perpendicular alignment. nih.govoup.com This orientation is favored by the hydrophilic nature of the phosphate group seeking interaction with the aqueous environment. oup.com
The long polyisoprenoid chain of this compound is not fully extended within the bilayer. Instead, it is believed to adopt a coiled or folded conformation, allowing it to be accommodated within the relatively narrow confines of the membrane's hydrophobic core. researchgate.net This coiled structure still allows for significant interaction with the fatty acyl chains of the surrounding phospholipids, contributing to the observed effects on membrane fluidity and organization. oup.com
Significance of Membrane Composition on Dolichol-Dependent Enzyme Activity
The activity of dolichol-dependent enzymes, which are integral to the glycosylation pathways, is significantly influenced by the composition of the surrounding membrane. The structure of dolichols and the lipid environment in which they reside can directly and indirectly affect enzyme function. nih.govmdpi.com
Studies have shown that the activity of dolichyl diphosphate (B83284) mannose synthase (DPMS), a key enzyme in N-glycosylation, is strongly affected by the structure of the dolichol molecule itself. nih.govnih.gov For example, poly-saturated dolichols found in filamentous fungi were shown to have a different impact on DPMS activity compared to the mono-saturated dolichols from yeast. nih.govnih.gov
Methodological Approaches in Dolichol Phosphate Research
In Vitro Enzymatic Assays for Dolichol Phosphate (B84403) Metabolizing Enzymes
In vitro enzymatic assays are fundamental for characterizing the enzymes involved in the dolichol phosphate cycle. These assays allow for the measurement of specific enzyme activity under controlled conditions, providing insights into their kinetics and substrate requirements.
A primary target for these assays is dolichol kinase (DK) , the enzyme that catalyzes the CTP-dependent phosphorylation of dolichol to form this compound. uniprot.org Assays for dolichol kinase activity often utilize radiolabeled substrates. One method involves monitoring the phosphorylation of [1-³H]dolichol to [1-³H]this compound. nih.gov Another approach measures the formation of [³²P]this compound from endogenous dolichol and [γ-³²P]CTP. nih.gov These assays typically require the solubilization of the microsomal enzyme with detergents like Triton X-100 and the inclusion of phosphatase inhibitors such as sodium fluoride (B91410) to prevent the degradation of the product. nih.gov The reaction products are then separated from the substrates, often by chromatography, and quantified by scintillation counting. The apparent Km value for dolichol has been determined to be 4 μM in bovine thyroid microsomes. nih.gov Commercially available ELISA kits also provide a method for the quantitative measurement of dolichol kinase in biological samples like tissue homogenates and cell lysates. mybiosource.commybiosource.comabbexa.com
Another key enzyme, dolichol-phosphate-mannose (DPM) synthase , transfers a mannose residue from GDP-mannose to this compound. uniprot.org Assays for DPM synthase often use radiolabeled GDP-[¹⁴C]Mannose as the mannosyl donor and exogenous this compound as the acceptor. oup.comjci.org The formation of the radiolabeled product, dolichol-[¹⁴C]phosphate-mannose, is measured after extraction of lipids and separation by thin-layer chromatography (TLC). oup.com This method has been used to assess enzyme activity in various sources, including fungal and bacterial lysates. oup.com
This compound phosphatase activity, which dephosphorylates this compound, can also be measured in vitro. These assays are crucial for understanding the regulation of the this compound pool.
Utilization of Mutant Cell Lines (e.g., Yeast, Chinese Hamster Ovary cells) for Pathway Elucidation
The use of mutant cell lines, particularly from Saccharomyces cerevisiae (yeast) and Chinese Hamster Ovary (CHO) cells, has been invaluable for elucidating the this compound pathway. These cells, with specific genetic defects in glycosylation, serve as powerful tools to identify and characterize the genes and proteins involved.
Yeast Mutants: S. cerevisiae has been a cornerstone of this compound research. Temperature-sensitive mutants have been instrumental in identifying key genes in the pathway. nih.gov For instance, the sec59 mutant was identified as being defective in dolichol kinase. nih.govpnas.orgplos.org At restrictive temperatures, these mutants show reduced this compound levels and accumulate incompletely glycosylated proteins in the endoplasmic reticulum (ER). plos.org Other yeast mutants, known as alg (asparagine-linked glycosylation) mutants, have defects in the assembly of the lipid-linked oligosaccharide (LLO) and have been pivotal in identifying the various glycosyltransferases that use this compound as a substrate. pnas.orgoup.com Deletion of the DPM1 gene, which encodes DPM synthase, is lethal in yeast, but conditional mutants accumulate LLOs with only five mannose residues, highlighting the point at which DPM-derived mannose is required. yeastgenome.org
Chinese Hamster Ovary (CHO) Cell Mutants: CHO cells are a widely used mammalian model system for studying glycosylation. Several CHO mutant cell lines with defects in the this compound pathway have been isolated.
Lec9 mutants are defective in the synthesis of dolichol itself, accumulating a polyprenol precursor instead. nih.gov This defect is hypothesized to be in the polyprenol reductase enzyme. nih.gov
The B4-2-1 cell line is unable to synthesize mannosylphosphoryldolichol (DPM). pnas.org This results in the production of a truncated lipid-linked oligosaccharide (Man₅GlcNAc₂-P-P-Dol). Initially thought to be a defect in the DPM1 synthase, further studies identified a mutation in the DPM2 gene in these cells. embopress.org
The Lec15 mutant is also deficient in DPM synthesis but has a functional DPM1 gene. embopress.org This led to the discovery of the DPM2 gene, which encodes a small ER membrane protein that forms a complex with DPM1, stabilizing it and ensuring its correct localization. embopress.org
These mutant cell lines provide a clear demonstration of the consequences of pathway interruptions and have enabled the functional characterization of numerous genes.
Genetic Complementation Studies for Functional Analysis
Genetic complementation is a powerful technique used to confirm the function of a cloned gene. This approach involves introducing a wild-type copy of a candidate gene into a mutant cell line that displays a specific defect. If the introduced gene restores the normal phenotype, it confirms that the gene is responsible for the function that is defective in the mutant.
This strategy has been extensively used in this compound research:
Complementation of Yeast Mutants: The cloning of many genes in the this compound pathway, including DPM1 and various ALG genes, was initially achieved by complementing the corresponding yeast mutant phenotypes. oup.com For example, the human DPM1 cDNA was shown to be functionally equivalent to the yeast DPM1 by its ability to rescue a lethal deletion of the dpm1⁺ gene in Schizosaccharomyces pombe. pnas.org
Complementation of Mammalian Mutants: The discovery that two different classes of DPM synthase exist (a single protein in S. cerevisiae versus a multi-subunit complex in mammals) was elucidated through complementation studies. The yeast DPM1 gene could complement the DPM synthesis defect in both class E lymphoma cells and Lec15 CHO cells. embopress.org However, the mammalian DPM1 could only complement the class E mutant, not Lec15. This led to the cloning of DPM2 by expression cloning in Lec15 cells. embopress.org
Functional Domain Swapping: Chimeric enzymes created by swapping domains between dolichol kinases from different species (K. lactis and C. elegans) were shown to be active, further delineating the functions of different protein domains. plos.org
These studies not only confirm gene function but also provide deep insights into the evolutionary conservation and molecular requirements of the enzymes in the this compound pathway.
Biophysical Techniques for Investigating Membrane Interactions (e.g., Differential Scanning Calorimetry, Fluorescence Depolarization)
Biophysical techniques are employed to understand how dolichol and its phosphorylated form, this compound, interact with and affect the physical properties of cell membranes.
Differential Scanning Calorimetry (DSC): DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the study of thermotropic phase transitions in lipid bilayers.
Studies using DSC on model membranes made of dipalmitoylphosphatidylcholine (DPPC) have shown that both dolichol and this compound lower and broaden the phase transition temperature. nih.gov
However, the effect of dolichol can depend on the specific phospholipid. In DPPC bilayers, dolichol has little effect on the main phase transition, suggesting it may phase-separate into its own domains. tandfonline.comtandfonline.com In contrast, when incorporated into phosphatidylethanolamine (B1630911) (PE) membranes, dolichol can stabilize the gel phase at low temperatures and promote the formation of non-lamellar structures at higher temperatures. tandfonline.com
The incorporation of dolichyl phosphate into dimyristoyl-sn-glycero-3-phosphocholine membranes was found to abolish the gel-to-liquid crystalline phase transition entirely. nih.gov
Fluorescence Depolarization (or Anisotropy): This technique uses fluorescent probes, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), that insert into the lipid bilayer. mpg.de Changes in the rotational motion of the probe, measured as changes in the polarization of its emitted fluorescence, provide information about membrane fluidity or order. nih.govmpg.de
Using DPH, dolichol was found to increase the motional freedom (increase fluidity) of DPPC bilayers both below and above the phase transition temperature. nih.gov
In contrast, dolichyl phosphate had a more complex effect: at low concentrations, it decreased motional freedom (decreased fluidity) below the transition temperature, while at higher concentrations, it increased it. nih.gov Above the transition temperature, dolichyl phosphate decreased bilayer fluidity at all concentrations tested. nih.gov
These findings suggest that the neutral dolichol acts to increase membrane fluidity, while the charged dolichyl phosphate tends to "stiffen" or order the membrane, likely due to the interaction of its phosphate headgroup at the membrane-water interface. nih.govnih.gov
Together, these biophysical approaches have provided a model where dolichol is located deep within the hydrophobic core of the membrane, while dolichyl phosphate is anchored at the aqueous interface via its charged phosphate group, with each molecule exerting distinct effects on membrane structure and dynamics. nih.govnih.gov
Advanced Spectrometric Methods for Dolichyl Phosphate Quantification and Species Analysis (e.g., Mass Spectrometry)
The analysis and quantification of dolichyl phosphates in biological samples are challenging due to their low abundance, high lipophilicity, and poor ionization efficiency. nih.govbiorxiv.org Advanced spectrometric methods, particularly those based on mass spectrometry (MS), have been developed to overcome these challenges.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the predominant technique for dolichyl phosphate analysis.
Reverse-Phase LC-MS (RPLC-MS): RPLC is a powerful separation technique, but it is unsuitable for highly lipophilic, unmodified dolichyl phosphates. biorxiv.org A recent innovation involves the chemical derivatization of the phosphate group with trimethylsilyldiazomethane (B103560) (TMSD). nih.govacs.org This methylation neutralizes the charge and reduces the polarity, improving chromatographic retention and ionization efficiency. nih.govbiorxiv.org This method allows for the simultaneous characterization and quantification of various dolichyl phosphate species (differing in isoprene (B109036) chain length) from complex lipid extracts of cells like HeLa and S. cerevisiae. nih.govacs.org
Normal-Phase LC-MS (NPLC-MS): NPLC has also been used to identify dolichyl phosphate and its glycosylated derivatives in total lipid extracts from organisms like the archaeon Haloferax volcanii. nih.gov This technique can separate this compound species modified by one or more saccharides. nih.gov
Tandem Mass Spectrometry (MS/MS): MS/MS is used for structural confirmation. By fragmenting the parent ion, a characteristic fragmentation pattern is produced.
For TMSD-methylated dolichyl phosphates, a characteristic fragment ion at m/z 127.0155, corresponding to the dimethylphosphate headgroup, is observed. nih.gov
MS/MS analysis can also confirm the structure of the polyisoprenoid chain, including the saturation of the α-isoprene unit, which is a defining feature of dolichols. nih.govuzh.ch
These advanced MS-based workflows have enabled sensitive and specific quantification of dolichyl phosphate species, providing crucial tools for studying their metabolism in both healthy and disease states, such as in congenital disorders of glycosylation (CDGs). biorxiv.orgacs.orguzh.ch
An example of a workflow for Dolichyl Phosphate analysis by RPLC-MS:
| Step | Description | Purpose | Reference |
|---|---|---|---|
| 1. Lipid Extraction | Extraction of total lipids from biological samples (e.g., cells, tissues) using organic solvents. | Isolate lipids, including dolichyl phosphates, from other cellular components. | nih.gov |
| 2. Derivatization | Methylation of the phosphate group using trimethylsilyldiazomethane (TMSD). | Improve chromatographic retention and mass spectrometric ionization. | nih.govacs.org |
| 3. RPLC Separation | Separation of the derivatized dolichyl phosphate species on a reverse-phase column. | Separate different dolichyl phosphate species based on chain length and reduce sample complexity. | biorxiv.org |
| 4. MS Detection | Detection using high-resolution mass spectrometry (HRMS), often in positive ion mode to detect [M+NH₄]⁺ adducts. | Accurately measure the mass-to-charge ratio for identification. | biorxiv.org |
| 5. MS/MS Analysis | Fragmentation of selected parent ions to confirm identity. | Structural confirmation via characteristic fragment ions. | nih.govnih.gov |
| 6. Quantification | Quantification against an internal standard (e.g., a polyprenol phosphate of a specific length). | Determine the absolute or relative amounts of each dolichyl phosphate species. | uzh.ch |
Computational Modeling and Molecular Dynamics Simulations of Protein-Lipid Ensembles
Computational methods provide a powerful lens for viewing the interactions of this compound at an atomic level, offering insights that are often difficult to obtain through experimental means alone.
Molecular Dynamics (MD) Simulations: MD simulations are used to model the behavior of this compound and dolichol within a lipid bilayer over time. These simulations can predict the preferred location, orientation, and dynamic effects of these molecules on the membrane.
Energy minimization and molecular modeling calculations have suggested a precise position for dolichol within the hydrophobic core of a fluid phospholipid bilayer. tandfonline.com The hydroxyl group is positioned near the carbonyl groups of the phospholipids (B1166683), while the rest of the long, coiled molecule is shielded from the aqueous environment. tandfonline.com
Simulations have supported experimental findings that dolichol and its derivatives can significantly perturb the membrane, for instance by promoting the formation of non-lamellar phases or altering membrane fluidity. nih.govnih.gov
MD simulations have also been used to understand the results of biophysical experiments. For example, simulations helped explain why the fluorescent probe DPH reported an increase in fluidity in the presence of a drug, whereas other methods indicated an increase in order. The simulation showed the drug pushed the DPH probe deeper into the more disordered membrane core, thus altering its reporting. mpg.de
Modeling of Protein-Lipid Interactions: Computational modeling is also used to study the interaction between dolichyl phosphate and the enzymes that bind it.
Structural models of dolichol kinase, such as those predicted by AlphaFold3, have been used to identify distinct structural and functional domains. plos.org These models, combined with experimental data, suggest a C-terminal catalytic domain and an N-terminal domain that may act as a regulator of enzyme activity. plos.org
Computational modeling has also been applied to understand how peptides containing specific motifs might interact with and bind dolichyl phosphate within the membrane, providing hypotheses about the nature of the substrate-binding pockets of dolichol-utilizing enzymes. mit.edu
These computational approaches are critical for generating and testing hypotheses about the molecular mechanisms underlying the function of this compound and its associated proteins, guiding further experimental investigation.
Model Organism Studies Beyond Mammalian Systems (e.g., Arabidopsis)
While much of the research on this compound has been conducted in yeast and mammalian systems, studies in other model organisms, such as plants and protozoa, have provided important comparative insights into the conservation and diversification of its roles.
Arabidopsis thaliana (Thale Cress): As a model plant, Arabidopsis has been used to investigate dolichol biosynthesis and function in plants.
Defects in dolichol biosynthesis have been identified in Arabidopsis mutants. The lew1 mutant, for example, exhibits a significant reduction in leaf dolichols. umich.edu
Plant dolichol synthesis appears to involve a multi-component enzyme complex, similar to mammals. Studies in tomato (Solanum lycopersicum) identified two proteins, an ortholog of the catalytic CPT subunit and another protein related to the Nogo-B receptor (NgBR), that are both essential for dolichol synthase activity. umich.edu
In plastids, polyprenols (the un-saturated cousins of dolichols) have been shown to be important for governing membrane dynamics and photosynthetic performance, suggesting a structural role for long-chain polyisoprenoids in plant organellar membranes. bac-lac.gc.ca
Leishmania and Trypanosoma (Protozoan Parasites): These organisms have unique aspects of glycosylation that make them interesting models. Research in Trypanosoma brucei has shown that, like yeast, it possesses a DPM synthase that is a single protein component. pnas.org
Haloferax volcanii and Pyrococcus furiosus (Archaea): Studies in these extremophilic archaea have revealed that dolichol phosphates are also used as glycan carriers in their N-glycosylation pathways. nih.govplos.org However, archaeal dolichols often have saturated isoprene units at both the α- and ω-ends, and can even have additional saturated internal units, unlike the singly saturated dolichols found in eukaryotes. plos.orgresearchgate.net LC-MS analysis has been crucial in characterizing these unique structures and their attached glycans. nih.govplos.org
These studies in diverse organisms highlight the fundamental and evolutionarily ancient role of this compound as a lipid carrier for glycosylation, while also revealing organism-specific adaptations in the structure of the lipid itself and the enzymatic machinery that synthesizes it.
Future Directions and Emerging Research Perspectives on Dolichol Phosphate
Elucidation of Potential Dolichol Phosphate (B84403) Functions Independent of Glycosylation
The presence of dolichol and its phosphorylated form in various cellular membranes, many of which are not directly involved in glycosylation, strongly suggests that these molecules have functions beyond their canonical role. nih.govresearchgate.net Future research is focused on identifying and characterizing these non-glycosylation functions.
One significant area of investigation is the influence of dolichol and dolichol phosphate on the biophysical properties of membranes. nih.gov Studies have shown that these long-chain polyisoprenoids can alter membrane fluidity and destabilize the bilayer structure. nih.gov They can promote the formation of non-bilayer lipid arrangements, such as the hexagonal phase II, a property that may facilitate critical cellular processes like membrane fusion and the transmembrane movement of molecules. nih.govnih.gov It is speculated that a distinct, secondary pool of this compound, not directly participating in glycosylation, could be primarily responsible for these structural roles. nih.gov A reduction in this pool might lead to cellular defects independent of glycosylation. nih.gov Additionally, dolichol has been identified as a major lipid component of neuromelanin in the human substantia nigra, hinting at specialized roles in the nervous system that are yet to be fully understood. wikipedia.org
Comprehensive Mapping of Regulatory Networks Governing Dolichol Pathway Homeostasis
The synthesis of this compound is intricately linked with other major metabolic pathways and is subject to complex regulation. A key future direction is the comprehensive mapping of the signaling and transcriptional networks that maintain this compound homeostasis.
The dolichol biosynthetic pathway branches from the mevalonate (B85504) pathway, which also produces cholesterol and other essential isoprenoids. wjgnet.com Consequently, its regulation is intertwined with cholesterol homeostasis. The activity of HMG-CoA reductase, a key regulatory enzyme in the mevalonate pathway, directly impacts dolichol synthesis and is itself controlled by factors like dietary cholesterol and fasting. wjgnet.comnih.gov Farnesyl diphosphate (B83284) (FPP), the substrate at the branch point between sterol and dolichol synthesis, is a critical non-sterol regulator. oup.comnih.gov
Emerging research points to a higher level of control involving transcription factors and cellular stress responses. For instance, transcription factors such as E2F1, MYBL2, and sterol regulatory element binding proteins (SREBPs) have been implicated in regulating genes of the dolichol pathway, linking its activity to cell cycle progression and metabolic state. wjgnet.combiorxiv.org Furthermore, the unfolded protein response (UPR) in the endoplasmic reticulum can upregulate the dolichol pathway to enhance N-glycosylation capacity under conditions of cellular stress, such as glucose deprivation. pnas.org Feedback inhibition also plays a role; for example, mannose-P-dolichol can regulate the initial enzyme in the lipid-linked saccharide assembly. oup.com Understanding how these multiple layers of regulation are integrated to control the precise levels of this compound for various cellular needs is a major goal for future studies.
Identification and Characterization of Novel Enzymes and Transport Mechanisms (e.g., Flippases)
Several key molecular players in the this compound metabolic cycle remain elusive, particularly the transport proteins responsible for moving dolichol-linked intermediates across the endoplasmic reticulum (ER) membrane. oup.com The synthesis of the full oligosaccharide precursor for N-glycosylation requires the translocation (or "flipping") of intermediates like Man₅GlcNAc₂-P-P-dolichol, Man-P-dolichol, and Glc-P-dolichol from the cytosolic leaflet to the lumenal leaflet of the ER. oup.comnih.gov This movement is believed to be mediated by specific transporters termed "flippases". oup.comnih.gov
Despite decades of study, these flippases have been notoriously difficult to identify and characterize. oup.com They are thought to be protein-assisted mechanisms that are energy-independent and bidirectional. oup.comnih.gov While genetic studies in yeast have identified Rft1 as a candidate flippase for Man₅GlcNAc₂-PP-Dol, biochemical evidence has been conflicting. researchgate.net In archaea, the protein AglR is a promising candidate for a Man-P-dolichol flippase. asm.org A major research effort is focused on the definitive identification of these transporters in eukaryotes, which will be crucial for understanding how the assembly of the oligosaccharide chain is coordinated across the two sides of the ER membrane.
In addition to transporters, research continues to characterize other novel enzymes in the pathway. Recently, steroid 5α-reductase type 3 (SRD5A3) was identified as the enzyme that reduces polyprenol to dolichol, a critical step in the pathway. oup.com Similarly, the phosphatase that recycles dolichol pyrophosphate (Dol-P-P) back to this compound (Dol-P) in the ER lumen has been identified as CWH8 in yeast and DOLPP1 in mammals. oup.commdpi.com Further characterization of these and other enzymes, such as the still-hypothetical α-saturase and various phosphatases, will provide a more complete picture of dolichol metabolism. wikipedia.orgoup.comgrantome.com
Investigation of Organelle-Specific this compound Pools and Their Regulation
Dolichol and its derivatives are not confined to the ER; they are found in virtually all cellular membranes, including the Golgi apparatus, lysosomes, mitochondria, and the plasma membrane. nih.gov This widespread distribution suggests the existence of organelle-specific pools of this compound, each potentially having distinct functions and regulatory mechanisms.
A compelling theory posits the existence of at least two separate pools of this compound within the ER itself: a smaller, highly recycled pool dedicated to glycosylation reactions, and a larger, more static pool that may contribute to the structural properties of the membrane. nih.gov The glycosylation-specific pool might be localized to specialized subdomains or "rafts" within the ER. nih.gov Evidence from Leishmania mexicana supports this concept, showing that enzymes for GPI anchor biosynthesis, which use dolichol-phosphate-mannose, are concentrated in a distinct tubular subcompartment of the ER. embopress.org This suggests that lipid precursors like this compound may be sequestered in specific domains to facilitate efficient synthesis. embopress.org
Future research aims to map the distribution and size of this compound pools in different organelles and to understand how their levels are independently regulated. The subcellular localization of metabolic enzymes is key to this regulation. For example, enzymes that synthesize this compound (dolichol kinase) and degrade it (dolichyl phosphate phosphatase) are found in multiple compartments, including the ER, nuclei, and plasma membrane, suggesting that local control over this compound levels is a critical aspect of its biology. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
